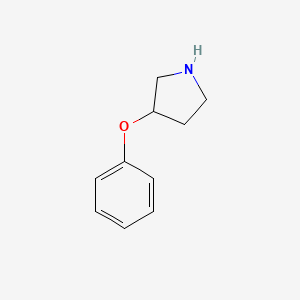

3-Phenoxypyrrolidine

描述

Contextualization within Pyrrolidine (B122466) Chemistry

To appreciate the role of 3-Phenoxypyrrolidine, one must first understand the importance of its parent structure, the pyrrolidine scaffold.

The pyrrolidine ring is one of the most important heterocyclic scaffolds in chemical science, particularly in drug discovery. nih.gov Its significance stems from several key structural features. As a saturated, non-planar ring, it provides a three-dimensional (3D) geometry that is highly advantageous for creating molecules that can fit into the complex binding sites of biological targets like proteins and enzymes. nih.gov This is in contrast to flat, aromatic rings which offer less structural diversity. nih.gov

The sp³-hybridized carbon atoms in the pyrrolidine ring allow for the creation of multiple stereocenters, meaning that various stereoisomers of a molecule can be synthesized. nih.gov This is crucial because the biological activity of a drug can be highly dependent on its specific 3D arrangement. The ability to control and modify the stereochemistry of the pyrrolidine scaffold makes it an invaluable tool for medicinal chemists aiming to optimize the efficacy and selectivity of new drug candidates. nih.gov

The pyrrolidine moiety is a common structural motif found in a vast number of natural products, especially in alkaloids produced by plants and microorganisms. mdpi.com These naturally occurring compounds often exhibit potent biological activities. Some of the most well-known alkaloids, such as nicotine (B1678760) from the tobacco plant, contain a pyrrolidine ring. wikipedia.org The amino acids proline and hydroxyproline, which are fundamental components of proteins in virtually all living organisms, are also derivatives of pyrrolidine. mdpi.com

Pyrrolidine alkaloids are found across numerous plant families and serve various functions for the plant, including defense against herbivores. ccspublishing.org.cn Their presence in nature has inspired chemists to explore this scaffold for the development of new synthetic compounds.

Table 1: Examples of Natural Products Containing the Pyrrolidine Scaffold

| Compound Name | Natural Source |

|---|---|

| Nicotine | Tobacco plant (Nicotiana tabacum) |

| Hygrine | Coca plant (Erythroxylum coca) |

| Proline | Component of proteins |

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that appears in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov Its structural properties contribute significantly to the pharmacological profiles of these molecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong interactions with biological targets.

Pyrrolidine derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, viral infections, central nervous system disorders, and inflammatory conditions. nih.gov For instance, the racetam family of drugs, which includes piracetam (B1677957) and aniracetam, features a pyrrolidone (a derivative of pyrrolidine) core and is used to improve cognitive function. wikipedia.org The versatility of the pyrrolidine scaffold allows it to be incorporated into molecules targeting diverse biological pathways, making it a cornerstone of modern drug design. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Captopril | Antihypertensive |

| Anisomycin | Antibiotic |

| Asunaprevir | Antiviral (Hepatitis C) |

| Sulpiride | Antipsychotic |

Academic Significance of this compound

Building upon the foundational importance of the pyrrolidine ring, specific derivatives like this compound have carved out their own niche in synthetic chemistry. The introduction of a phenoxy group (-OPh) at the 3-position of the pyrrolidine ring creates a valuable intermediate with specific chemical properties and synthetic handles.

This compound is primarily utilized in academic and industrial research as a chemical intermediate or building block. Its structure is incorporated into larger, more complex molecules through various chemical reactions. A key application is in the synthesis of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. google.com Muscarinic receptors are involved in regulating a wide range of physiological functions, and antagonists that block these receptors are used to treat conditions like overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. wikipedia.orgnih.gov

In the synthesis of these antagonists, the this compound core provides a rigid scaffold that helps to correctly orient other functional groups of the molecule so they can bind effectively to the M3 muscarinic receptor subtype. nih.gov The development of subtype-selective antagonists is a major goal in medicinal chemistry to minimize side effects, and using specific building blocks like this compound is a key strategy to achieve this. nih.gov

The primary importance of this compound lies in pharmaceutical development, as demonstrated by its use in creating potent and selective muscarinic antagonists. google.comnih.gov Patents for novel pyrrolidine derivatives often describe their utility in treating diseases of the respiratory, urinary, and gastrointestinal systems. google.com For example, compounds built upon the pyrrolidine scaffold have been investigated for their strong antianxiety effects and potential use in treating psychosomatic diseases. nih.gov

In the field of agrochemicals, pyrrolidine and its analogs are also of significant interest. ccspublishing.org.cn Compounds containing this scaffold have been developed as fungicides, insecticides, and herbicides. For example, the herbicide cisanilide (B1259371) contains a pyrrolidine structure. ccspublishing.org.cn While the direct application of this compound in commercial agrochemicals is not as extensively documented as its pharmaceutical role, the proven success of the broader pyrrolidine family in crop protection suggests that derivatives like it are valuable templates for the design of new agrochemicals. ccspublishing.org.cn The ongoing search for new and effective pesticides means that novel molecular scaffolds are constantly being explored, and the pyrrolidine ring system remains a promising area of research. agropages.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Nicotine |

| Hygrine |

| Proline |

| Hydroxyproline |

| Piracetam |

| Aniracetam |

| Captopril |

| Anisomycin |

| Asunaprevir |

| Sulpiride |

| Procyclidine |

Structure

3D Structure

属性

IUPAC Name |

3-phenoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPQIQATRHESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315278 | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-14-6, 931581-76-9 | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21767-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Phenoxypyrrolidine

General Approaches to Pyrrolidine (B122466) Synthesis

The synthesis of pyrrolidine derivatives is a significant area in organic chemistry due to their prevalence in biologically active molecules. The general strategies for constructing the pyrrolidine ring can be broadly categorized as follows:

Construction of the Pyrrolidine Ring from Precursors

This section details various methods for building the pyrrolidine ring system, which can then be adapted or applied to incorporate the phenoxy substituent at the 3-position.

The cyclization of acyclic precursors is a cornerstone of heterocyclic synthesis. This approach typically involves intramolecular reactions where a carbon-nitrogen bond is formed to close the five-membered ring. For the synthesis of 3-phenoxypyrrolidine, this would necessitate an acyclic precursor containing a phenoxy group and appropriate functional groups (e.g., an amine and a leaving group, or a carbonyl and an amine) positioned to facilitate cyclization into the desired 3-substituted pyrrolidine. While specific examples for this compound are limited, general methods include intramolecular nucleophilic substitution of haloamines or reductive amination of amino-aldehydes/ketones organic-chemistry.orgsci-hub.se.

This method involves the direct synthesis of cyclic amines, including pyrrolidines, from primary amines and diols. Transition metal catalysts, particularly iridium complexes, have demonstrated high efficiency in promoting this N-heterocyclization reaction. For instance, Cp*Ir complexes catalyze the reaction of primary amines with diols to form five-, six-, and seven-membered cyclic amines with water as the only byproduct, offering an environmentally benign route organic-chemistry.orgmdpi.comorganic-chemistry.orgresearchgate.net. To synthesize this compound via this strategy, a suitable diol precursor bearing a phenoxy group at the correct position would be required to react with a primary amine.

Table 1: Exemplary N-Heterocyclization of Primary Amines with Diols for Pyrrolidine Synthesis

| Catalyst System | Primary Amine | Diol | Pyrrolidine Product | Yield | Conditions/Notes | Reference |

| Cp*Ir complex | Primary amine | Diol | Pyrrolidine | Good to excellent | Water as byproduct, mild conditions | organic-chemistry.orgmdpi.comorganic-chemistry.orgresearchgate.net |

1,3-Dipolar cycloaddition reactions are highly versatile for constructing five-membered heterocycles, including pyrrolidines. These reactions involve the [3+2] cycloaddition between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile (e.g., an alkene or alkyne) rsc.orgwikipedia.orgfrontiersin.orgmdpi.combeilstein-journals.orgrsc.org. Azomethine ylides, often generated in situ from amino acid derivatives or imines, can react with electron-deficient alkenes or alkynes to yield substituted pyrrolidines. The synthesis of this compound could potentially be achieved by employing a dipolarophile or an azomethine ylide precursor that incorporates the phenoxy moiety, directing its placement at the 3-position of the resulting pyrrolidine ring. Research has demonstrated the synthesis of various stereochemically diverse pyrrolidines using this methodology rsc.orgfrontiersin.orgmdpi.combeilstein-journals.orgmdpi.com.

Multicomponent reactions are powerful synthetic tools that combine three or more reactants in a single pot to form complex molecules efficiently, often with high atom economy and reduced waste tandfonline.comnih.govmdpi.comorientjchem.orgnih.govpreprints.orgmdpi.combeilstein-journals.orgcsic.es. Numerous MCRs are known to produce pyrrolidine derivatives. For instance, reactions involving imines, aldehydes, and activated methylene (B1212753) compounds, or reactions utilizing amino acids, aldehydes, and alkenes, can lead to the formation of functionalized pyrrolidines mdpi.comnih.govresearchgate.net. Classic MCRs like the Ugi and Passerini reactions, or glycine-based [3+2] cycloadditions, can be adapted by using appropriate phenoxy-containing starting materials to synthesize this compound.

Specific Synthetic Routes for this compound and its Derivatives

Several specific routes have been detailed for the synthesis of this compound and its related compounds, utilizing a range of chemical transformations.

Direct Functionalization Methods

Direct functionalization methods aim to introduce the phenoxy group in a single or minimal number of steps onto a suitably functionalized pyrrolidine precursor. One such approach involves nucleophilic aromatic substitution reactions. For example, the synthesis of (R)-3-(3-bromo-phenoxy)-pyrrolidine can be achieved by reacting 3-bromo-phenol with (R)-pyrrolidine in the presence of a base like sodium hydride or potassium carbonate. This reaction typically proceeds efficiently at low temperatures (0–5°C) to minimize side reactions, yielding the desired product with high purity vulcanchem.com. These methods leverage the nucleophilicity of phenols or their deprotonated phenoxide forms to displace a leaving group on the pyrrolidine ring or to react with an activated pyrrolidine derivative.

Multi-Step Syntheses

Many synthetic pathways to this compound and its derivatives involve multi-step sequences, allowing for greater control over regiochemistry and stereochemistry, and the introduction of various functional groups. A general approach involves activating the pyrrolidine ring by introducing a leaving group, followed by a phenolic coupling reaction. This coupling is often performed under alkaline conditions using bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO, typically at elevated temperatures (80–100°C) . Another example of a multi-step synthesis involves the preparation of derivatives, such as 3-phenoxy-1-pyrrolidinecarbonyl chloride, which is synthesized from 1-benzyl-3-phenoxypyrrolidine (B8591131) using phosgene (B1210022) prepchem.com. The synthesis of N-carboxylic acid derivatives of 3-phenoxypyrrolidines also falls under this category, often requiring several steps to assemble the final structure acs.orgacs.org.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible to achieve. For this compound synthesis, catalytic methods are particularly important for controlling stereochemistry and improving reaction efficiency.

The precise control of stereochemistry is critical, especially for pharmaceutical applications, as different enantiomers of a molecule can exhibit distinct biological activities. Chiral catalysis is a cornerstone for achieving enantioselective synthesis. Methods employing chiral catalysts have been developed for the synthesis of phenoxy-pyrrolidine derivatives, allowing for the preferential formation of specific stereoisomers researchgate.net. For example, palladium-catalyzed C-H arylation reactions can be rendered stereoselective through the judicious choice of chiral ligands or catalysts acs.org. Advanced catalytic systems, such as those involving cooperative catalysis with chiral N-heterocyclic carbenes (NHCs) and copper complexes, have demonstrated the ability to control multiple stereocenters with high enantiocontrol in the synthesis of complex heterocyclic structures, providing a blueprint for stereoselective syntheses of phenoxy-pyrrolidine derivatives nih.gov. The synthesis of chiral building blocks, such as (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate, further underscores the importance of asymmetric synthesis in this field ambeed.com.

Data Tables

To illustrate the synthetic strategies, the following tables summarize key aspects of the discussed methodologies.

Table 1: Representative Direct Functionalization - Nucleophilic Substitution Route

| Reactants | Reagents/Conditions | Outcome/Yield | Reference |

| 3-Bromo-phenol, (R)-Pyrrolidine | NaH or K₂CO₃, THF, 0–5°C | Free base, >90% | vulcanchem.com |

| Pyrrolidine, Phenols | Basic conditions (e.g., K₂CO₃), Polar aprotic solvent (DMF/DMSO), 80–100°C | This compound |

Table 2: Multi-Step Synthesis - General Approach

| Step(s) | Reagents/Conditions | Key Variables/Outcome | Reference |

| Pyrrolidine Activation & Phenolic Coupling | Leave group introduction, then reaction with phenol (B47542) under alkaline conditions | Solvent choice, temperature, stoichiometry; yields optimized via catalyst/solvent choice | |

| Synthesis of 3-Phenoxy-1-pyrrolidinecarbonyl Chloride | 1-benzyl-3-phenoxypyrrolidine, Phosgene, Methylene chloride | Reaction time, concentration; purification via trituration | prepchem.com |

| N-Carboxylic Acid Derivative Synthesis | Multi-step procedures starting from phenoxy-pyrrolidine precursors | Protection/deprotection, coupling agents | acs.orgacs.org |

Table 3: MAOS in Pyrrolidine Synthesis - General Trends

| Reaction Type | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Benefits of MAOS | Reference |

| N-Alkylation, C-N Bond Formation | Longer reaction times (e.g., 8 h), moderate yields | Shorter reaction times (e.g., 4 h), comparable or improved yields | Faster, energy-efficient, potentially higher yields | mdpi.commdpi.comrsc.org |

| General Pyrrolidine Synthesis | Slower, less efficient | Accelerated rates, improved yields, higher purity, environmentally friendly | Reduced reaction time, increased yield, better purity | rsc.orgnih.gov |

Table 4: Catalytic Approaches - Stereoselective Synthesis

| Catalyst Type | Reaction Type | Key Outcome | Reference |

| Palladium (Pd) | C(sp³)–H Arylation of Pyrrolidines | Regio- and stereoselective arylation at C(4) position; cis-selectivity | acs.org |

| Chiral Catalysts (e.g., Cu, NHC complexes) | Asymmetric Synthesis, Alkylation | Enantioselective formation of chiral centers | researchgate.netnih.gov |

| Optically Active Starting Materials | Synthesis of Chiral Pyrrolidine Derivatives | Access to specific enantiomers (e.g., (R)- or (S)-configured compounds) | vulcanchem.comambeed.com |

Stereoselective Synthesis of this compound

Control of Stereochemistry in Pyrrolidine Synthesis

The pyrrolidine ring system, particularly when substituted at the 3-position, presents a chiral center. The control of stereochemistry is crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities and physical properties. Strategies for controlling stereochemistry in pyrrolidine synthesis include leveraging chiral starting materials, employing asymmetric catalysis, and utilizing diastereoselective approaches ox.ac.ukethz.chacademie-sciences.frnih.gov. Achieving high enantiomeric excess (ee) or diastereomeric ratio (dr) is a common goal in these synthetic endeavors. For instance, chiral chromatography or enzymatic resolution can be employed post-synthesis to separate enantiomers, ensuring high stereochemical purity ethz.chvulcanchem.com.

Chiral Starting Materials and Reagents

One established method for introducing chirality into the pyrrolidine core is through the use of chiral starting materials, often referred to as "chiral pool synthesis" ethz.chacademie-sciences.frnih.govabcr.comblogspot.comnumberanalytics.com. This approach utilizes enantiomerically pure compounds readily available from natural sources, such as amino acids (e.g., proline derivatives), carbohydrates, or terpenes, as precursors ethz.chabcr.comblogspot.comnumberanalytics.com. For example, chiral 3-hydroxypyrrolidine derivatives can serve as excellent starting points for constructing this compound, where the inherent chirality of the starting material is transferred to the final product amazonaws.com. The selection of appropriate chiral starting materials is critical for an efficient synthesis, especially when the target molecule shares structural similarities with the natural precursor blogspot.com.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful route to enantiomerically enriched compounds by employing substoichiometric amounts of a chiral catalyst ox.ac.ukethz.chacademie-sciences.frnih.govfrontiersin.orgrsc.orgsioc-journal.cn. In the context of this compound synthesis, this can involve metal-catalyzed reactions or organocatalysis. Chiral Lewis acids or transition metal complexes can promote enantioselective transformations, such as asymmetric alkylations or cyclizations, leading to the formation of chiral pyrrolidine scaffolds nih.govfrontiersin.orgrsc.orgrsc.orgorganic-chemistry.orgnih.gov. Organocatalysts, including chiral amines or Brønsted acids, have also been developed to facilitate enantioselective additions or cyclizations, providing access to chiral pyrrolidines with high enantioselectivity frontiersin.orgrsc.orgsioc-journal.cnresearchgate.net. The development of bifunctional catalysts, which combine multiple catalytic functionalities, has also shown promise in enhancing enantioselectivity and reaction efficiency frontiersin.org.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry between newly formed stereocenters or between existing and newly formed stereocenters ox.ac.ukethz.chrsc.orgorganic-chemistry.orgnih.govnih.govmdpi.com. This can be achieved through various strategies, including substrate control, where the existing stereochemistry of the molecule directs the formation of new stereocenters, or reagent control, where a chiral reagent influences the stereochemical outcome ox.ac.ukethz.chacademie-sciences.fr. For instance, one-pot cascade reactions involving nitro-Mannich reactions followed by hydroamination, catalyzed by a combination of base and gold(I) complexes, have been reported to yield substituted pyrrolidines with good to excellent diastereoselectivities rsc.org. Three-component reactions catalyzed by Lewis acids like Yb(OTf)₃ have also demonstrated diastereoselective synthesis of pyrrolidines, favoring specific relative stereochemistries organic-chemistry.org.

Optimization of Synthetic Conditions

Optimizing reaction parameters is crucial for maximizing yield, purity, and stereoselectivity, while minimizing reaction times and costs. This involves systematically varying factors such as temperature, reaction time, solvent, catalyst loading, and reactant stoichiometry.

Influence of Reaction Time, Temperature, and Solvents

The choice of solvent significantly impacts reaction rates, solubility, and selectivity vulcanchem.comresearchgate.netresearchgate.net. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed for nucleophilic substitution reactions, facilitating the formation of the ether linkage in this compound synthesis . Tetrahydrofuran (THF) has also been noted to enhance reaction rates in certain reduction steps . Elevated temperatures, typically ranging from 60–100°C, are often required to drive reactions to completion . However, excessive temperatures can lead to decomposition or side reactions, necessitating careful control vulcanchem.com. Reaction time is another critical parameter; monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching to prevent product degradation or over-reaction .

Yield and Purity Considerations

Achieving high yields and purity is a primary objective in synthetic chemistry. Research findings indicate that direct functionalization methods can sometimes lead to higher yields and purities compared to more complex multi-step syntheses . Optimization studies often focus on fine-tuning reactant stoichiometry and catalyst loading. For example, a 1:1.2 ratio of phenol to pyrrolidine derivative, along with appropriate base and solvent, can be critical for maximizing yield in nucleophilic substitution reactions . Purification techniques such as column chromatography or recrystallization are essential for isolating the desired product with high purity . In some cases, salt formation (e.g., hydrochloride salt) can also aid in purification and improve solubility for subsequent reactions vulcanchem.com.

Chemical Transformations and Reactivity of 3 Phenoxypyrrolidine

Skeletal Modifications and Ring Transformations

Ring Opening Reactions

The pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, exhibits a degree of stability compared to smaller, more strained rings such as aziridines (three-membered) or azetines (four-membered), which are known to readily undergo ring opening due to significant ring strain thermofisher.com. Nevertheless, the pyrrolidine ring system in 3-phenoxypyrrolidine can be susceptible to ring-opening reactions under specific, often forcing, chemical conditions ambeed.com. Compared to piperidine (B6355638) analogues (six-membered rings), pyrrolidine derivatives may exhibit less facile ring opening due to differences in ring strain . Such transformations typically involve the cleavage of one or more of the ring's carbon-nitrogen (C-N) bonds, a process that can be initiated by various reagents or conditions designed to destabilize the cyclic structure osti.gov.

N-Atom Deletion Processes

A significant area of reactivity for secondary amines like pyrrolidines involves "skeletal editing," a strategic approach to precisely modify molecular connectivity by inserting, deleting, or swapping atoms within the molecular skeleton researchgate.net. The deletion of a nitrogen atom from an amine, including pyrrolidine derivatives, is a key transformation in this field. One notable method involves the use of N-pivaloyloxy-N-alkoxyamides. These reagents activate secondary aliphatic amines, leading to the formation of isodiazene intermediates. These intermediates subsequently extrude molecular nitrogen (N₂) to generate short-lived diradicals, which then undergo intramolecular carbon-carbon bond formation, effectively "deleting" the nitrogen atom and often resulting in ring contraction or the formation of new cyclic structures researchgate.netnih.gov. This methodology has demonstrated broad functional-group tolerance, making it applicable to complex molecules nih.gov. Alternative strategies for nitrogen deletion include the use of reagents like N₃SO₂N₃ to form sulfamoyl azide (B81097) intermediates, which can undergo Curtius-type rearrangements to extrude nitrogen and yield ring-contracted products, or the utilization of in situ generated iodonitrenes nih.gov.

Table 1: N-Atom Deletion Strategies for Amines

| Method/Reagent | Key Intermediate(s) | Outcome | Reference |

| N-pivaloyloxy-N-alkoxyamides | Isodiazene, Diradical | N₂ extrusion, C-C bond formation, ring contraction | researchgate.netnih.gov |

| N₃SO₂N₃ / Iodonitrenes | Sulfamoyl azide / Iodonitrene | Ring contraction, N extrusion | nih.gov |

Conversion to other Heterocyclic Systems

The processes of skeletal editing, particularly N-atom deletion leading to ring contraction, can facilitate the conversion of a parent heterocyclic system into different cyclic structures, often of a smaller ring size researchgate.netnih.gov. For instance, intermediates generated during N-atom deletion, such as transient azirines, can undergo rearrangements to form other heterocyclic motifs like pyrroles or lactams nih.gov. While specific examples detailing the direct transformation of this compound into a distinct named heterocyclic system are not extensively detailed in the available literature, the inherent reactivity of the pyrrolidine core and the potential for intermediate rearrangements provide pathways for the synthesis of novel cyclic compounds.

Reactivity in the Presence of Catalysts

The chemical transformations of this compound can be significantly influenced and directed by the presence of various catalysts, including transition metal complexes and organic molecules.

Transition Metal Catalysis

Transition metals and their complexes are widely employed as catalysts in organic synthesis due to their ability to facilitate reactions through variable oxidation states, the presence of vacant d orbitals, and the formation of coordination complexes physicsandmathstutor.combyjus.com. These properties allow transition metal catalysts to provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates physicsandmathstutor.com. Derivatives of this compound can play a crucial role in transition metal catalysis, particularly in the field of asymmetric synthesis, where they can function as chiral ligands or scaffolds. By coordinating to metal centers, these chiral motifs can direct the stereochemical outcome of reactions, promoting the selective formation of desired enantiomers . Although this compound itself may not always be the direct catalyst, its structural features can be incorporated into ligands for various transition metal-catalyzed reactions, such as C-C bond forming processes like Suzuki-Miyaura and Sonogashira couplings, as well as hydrogenation reactions, which often utilize metal complexes with phosphine (B1218219) ligands wikipedia.orgwikipedia.org. For example, specific derivatives like (R)-3-(3-(ethoxycarbonyl)phenoxy)pyrrolidine have been noted in the context of photoredox and late transition-metal catalysis escholarship.org.

Table 2: Catalytic Applications of this compound Derivatives

| Catalysis Type | Role of this compound Derivative | Reaction Type | Key Features | Reference |

| Transition Metal Catalysis | Chiral Ligand/Scaffold | Asymmetric Synthesis, C-C Coupling (potential) | Enantioselectivity, enabling specific stereochemical configurations | |

| Transition Metal Catalysis (Photoredox) | Substrate/Component in ligand | (Implied) Catalytic transformations | Mentioned in context of photoredox catalysis | escholarship.org |

Organic Catalysis

Organic catalysis utilizes small organic molecules as catalysts to promote chemical transformations, often achieving high levels of stereocontrol and selectivity nih.gov. Pyrrolidine-based structures, including potentially this compound, can serve as either the catalysts themselves or as key chiral building blocks for the construction of organocatalytic systems nih.govambeed.com. These compounds can impart chirality and influence the reaction environment, guiding the stereochemical course of reactions such as [3+2] cycloadditions, which can be catalyzed by systems incorporating pyrrolidine motifs, for instance, those employing quinine-based thiourea-tertiary amines nih.gov.

Table 3: Organocatalytic Applications of this compound Derivatives

| Catalysis Type | Role of this compound Derivative | Reaction Type | Key Features | Reference |

| Organic Catalysis | Chiral Building Block/Catalyst Component | [3+2] Cycloadditions (general pyrrolidine involvement) | Stereocontrol, enantioselectivity | nih.gov |

Medicinal Chemistry and Biological Evaluation of 3 Phenoxypyrrolidine Derivatives

3-Phenoxypyrrolidine as a Privileged Scaffold in Drug Discovery

The concept of a privileged scaffold refers to a molecular core that is capable of binding to a variety of biological targets, thereby serving as a versatile template for the development of new drugs. The this compound structure embodies this principle, combining the key features of a pyrrolidine (B122466) ring and a phenoxy group to create a conformationally flexible yet structurally defined scaffold.

Pyrrolidine as a Core Structure in Natural Products and Drugs

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast number of natural products and synthetic drugs. mdpi.comnih.gov Its prevalence underscores its evolutionary selection as a stable and versatile building block for biologically active molecules. The amino acids proline and hydroxyproline, essential components of proteins, feature the pyrrolidine ring, highlighting its fundamental role in biological systems. nih.gov

Furthermore, the pyrrolidine core is a hallmark of numerous alkaloids, such as nicotine (B1678760) and hygrine, which exhibit significant physiological effects. nih.gov In the realm of synthetic pharmaceuticals, the pyrrolidine scaffold is integrated into a wide range of drugs, from the nootropic agent piracetam (B1677957) to the antiviral medication tenofovir (B777) alafenamide. mdpi.comnih.gov The success of these compounds has solidified the status of the pyrrolidine ring as a cornerstone of medicinal chemistry.

Exploration of New Chemical Space

The three-dimensional nature of the pyrrolidine ring, in contrast to flat aromatic systems, allows for a more comprehensive exploration of chemical space. uspto.gov This is crucial for achieving high-affinity and selective interactions with the complex binding sites of biological targets. The non-planar, puckered conformations of the pyrrolidine ring present substituents in distinct spatial orientations, enabling fine-tuning of molecular interactions. The incorporation of a phenoxy group at the 3-position further expands the accessible chemical space, providing a vector for introducing a wide variety of substituents that can modulate the pharmacological properties of the molecule. This strategic combination of a flexible saturated heterocycle with an adaptable aromatic moiety allows medicinal chemists to systematically probe the structure-activity landscape and discover novel compounds with desired biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The therapeutic potential of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for understanding how modifications to this scaffold influence its biological activity and for guiding the design of more potent and selective drug candidates.

Impact of Substituent Modifications

Systematic modifications of the substituents on both the phenoxy and pyrrolidine rings have profound effects on the biological activity of this compound derivatives. Research in this area has provided valuable insights into the key structural features required for potent interactions with various biological targets.

For instance, in the development of antagonists for the neurokinin-1 (NK1) receptor, a target implicated in pain, inflammation, and emesis, the nature and position of substituents on the phenoxy ring have been shown to be critical. Introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, at specific positions on the phenyl ring can significantly enhance binding affinity. The table below illustrates the impact of such modifications on the in vitro binding affinity for the human NK1 receptor.

| Compound | R1 | R2 | hNK1 Ki (nM) |

|---|---|---|---|

| 1a | H | H | 15.0 |

| 1b | 3-Cl | H | 2.5 |

| 1c | 3,5-di-CF3 | H | 0.8 |

| 1d | H | 2-Me | 22.0 |

Similarly, modifications to the pyrrolidine ring, particularly the substituent on the nitrogen atom, play a crucial role in determining the pharmacological profile. The size, basicity, and hydrogen-bonding capacity of the N-substituent can influence receptor binding, selectivity, and pharmacokinetic properties.

Stereochemical Influence on Activity

The 3-position of the pyrrolidine ring in this compound is a chiral center, meaning that these derivatives can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to one enantiomer exhibiting significantly higher potency than the other.

In the context of this compound derivatives, the absolute configuration at the C3 position has been shown to be a critical determinant of their biological activity. For example, in a series of NK1 receptor antagonists, the (R)-enantiomer consistently demonstrated significantly higher binding affinity compared to the (S)-enantiomer. This stereoselectivity highlights the importance of a precise three-dimensional arrangement of the phenoxy group and other substituents for optimal interaction with the receptor's binding pocket.

The following table presents a comparison of the binding affinities of the (R) and (S)-enantiomers of a representative this compound derivative for the human NK1 receptor.

| Compound | Stereochemistry | hNK1 Ki (nM) |

|---|---|---|

| 2a | (R) | 1.2 |

| 2b | (S) | 85.0 |

This pronounced difference in activity underscores the necessity of stereoselective synthesis and evaluation in the development of this compound-based drug candidates.

Conformational Analysis and Bioactivity

The biological activity of this compound derivatives is not only dependent on their chemical structure and stereochemistry but also on their conformational preferences. The flexible pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by the ring influences the spatial orientation of the phenoxy group and other substituents, thereby affecting how the molecule presents itself to its biological target.

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its inherent structural features, combining the versatility of the pyrrolidine ring with the modifiable nature of the phenoxy group, provide a fertile ground for the discovery of novel therapeutic agents. The detailed exploration of structure-activity relationships, including the profound impact of substituent modifications and stereochemistry, continues to guide the development of potent and selective ligands for a range of biological targets. As our understanding of the conformational behavior of these molecules deepens, so too will our ability to rationally design the next generation of this compound-based medicines with improved efficacy and safety profiles.

Pharmacological Applications of Related Pyrrolidine Scaffolds

Development of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide in neuronal tissues. Selective inhibition of nNOS over its other isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), is a therapeutic strategy for various neurodegenerative conditions. nih.govnih.gov The pyrrolidine scaffold has proven to be a valuable template for the design of potent and selective nNOS inhibitors. nih.govacs.org

An efficient synthetic route has been developed for chiral pyrrolidine inhibitors of nNOS, which has facilitated extensive structure-activity relationship (SAR) studies. nih.govnih.gov These studies have led to the discovery of gem-difluorinated monocationic inhibitors with high potency and selectivity for nNOS. nih.gov X-ray crystallography of these inhibitors bound to nNOS has provided critical insights into the structural basis for their binding and the influence of fluorine atoms on their inhibitory activity. nih.govnih.govacs.org

The introduction of a monofluoro methylene (B1212753) group to the pyrrolidine core has been shown to increase potency for rat nNOS, although with a slight reduction in selectivity over eNOS. nih.gov The development of these pyrrolidine-based inhibitors represents a significant advancement in the quest for effective nNOS-targeted therapeutics. nih.gov

Table 3: Inhibition Profile of a Chiral Pyrrolidine Derivative against NOS Isoforms

| Compound | nNOS Inhibition | eNOS Inhibition | Selectivity (eNOS/nNOS) |

|---|---|---|---|

| 8c | Increased potency compared to parent compound | Higher potency than parent compound | Somewhat diminished compared to parent compound |

Compound 8c is a monofluoro methylene derivative of a parent chiral pyrrolidine nNOS inhibitor. nih.gov

SARS-CoV-2 Replication Inhibitors

The global health crisis caused by SARS-CoV-2 has spurred intensive research into antiviral therapies. One of the key strategies is the inhibition of viral replication. The pyrrolidine scaffold has emerged in the design of inhibitors targeting crucial viral enzymes.

Pyrrolidine derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for the processing of viral polyproteins and subsequent replication. researchgate.net Additionally, pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, which is involved in the virus's ability to counteract the host's innate immune response. nih.gov

In silico virtual screening of extensive compound libraries has identified N-(4-fluorophenylsulfonyl)pyrrolidine derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), another critical enzyme for viral replication. nih.gov Molecular modeling studies have elucidated the binding interactions of these pyrrolidine derivatives within the active site of RdRp, providing a basis for further optimization. nih.gov While these findings are promising, it is important to note that many of these are from in silico or early-stage in vitro studies, and further development is required to establish their therapeutic potential. nih.govnih.gov

Table 4: Pyrrolidine-Based Scaffolds as SARS-CoV-2 Replication Inhibitors

| Pyrrolidine Scaffold | Target Enzyme | Potential Mechanism of Action |

|---|---|---|

| Pyrrolidines | Main Protease (Mpro) | Inhibition of viral polyprotein processing |

| Pyrrolo-pyrimidines | Mac1 | Repression of coronavirus replication |

| N-(4-fluorophenylsulfonyl)pyrrolidine | RNA-dependent RNA polymerase (RdRp) | Inhibition of viral RNA synthesis |

Information is based on computational and in vitro studies. researchgate.netnih.govnih.gov

Advanced Characterization Techniques for 3 Phenoxypyrrolidine

Spectroscopic Methods

Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and electronic properties of 3-Phenoxypyrrolidine. By analyzing the interaction of the molecule with electromagnetic radiation, a comprehensive picture of its chemical identity can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The aromatic carbons of the phenoxy group would exhibit signals in the aromatic region (typically 115-160 ppm). The carbon atom attached to the ether oxygen (C-O) would be significantly deshielded. The carbons of the pyrrolidine (B122466) ring would appear in the aliphatic region, with the C3 carbon, being attached to the electronegative oxygen atom, resonating at a lower field compared to the other pyrrolidine carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine N-H | Broad singlet, variable | - |

| Pyrrolidine C2-H₂ | Multiplet | ~50-55 |

| Pyrrolidine C3-H | Multiplet | ~75-80 |

| Pyrrolidine C4-H₂ | Multiplet | ~30-35 |

| Pyrrolidine C5-H₂ | Multiplet | ~45-50 |

| Phenoxy C1' (C-O) | - | ~155-160 |

| Phenoxy C2'/C6' (ortho) | Doublet | ~115-120 |

| Phenoxy C3'/C5' (meta) | Triplet | ~128-132 |

| Phenoxy C4' (para) | Triplet | ~120-125 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) would be suitable.

In a typical ESI mass spectrum, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. For a derivative, 1-(4-nitrophenyl)-3-phenoxypyrrolidine, an [M+H]⁺ ion has been observed at a mass-to-charge ratio (m/z) of 285.1. The fragmentation pattern of this compound would likely involve cleavage of the ether bond, leading to fragments corresponding to the phenoxy group and the protonated pyrrolidine ring. Another potential fragmentation pathway could involve the opening of the pyrrolidine ring.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Expected m/z |

| [M+H]⁺ (Protonated Molecule) | 164.2 |

| [Phenoxy]⁺ | 93.1 |

| [Pyrrolidin-3-ylium]⁺ | 70.1 |

| Loss of Phenol (B47542) from [M+H]⁺ | 70.1 |

| Note: The molecular formula of this compound is C₁₀H₁₃NO, with a monoisotopic mass of 163.0997 g/mol . |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the pyrrolidine ring.

Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹ for the C-H bonds of the pyrrolidine ring.

C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric Stretch: A strong, characteristic band typically found in the 1200-1250 cm⁻¹ range for aryl ethers.

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O-C Asymmetric Stretch (Aryl) | 1200 - 1250 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenoxy chromophore. Aromatic systems typically exhibit characteristic absorptions in the UV region. The spectrum would likely show a strong absorption band (π → π* transition) around 250-280 nm. The pyrrolidine ring, being saturated, does not have significant absorption in the standard UV-Vis range.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of the phenoxy group. The symmetric C-O-C stretching vibration may also be Raman active.

Advanced Microscopy Techniques

While direct visualization of a small molecule like this compound is beyond the capabilities of conventional microscopy, advanced microscopy techniques can be employed to study its interactions, aggregation, or effects in more complex systems. For instance, if this compound were functionalized with a fluorophore, techniques like fluorescence microscopy or confocal microscopy could be used to track its localization within biological cells or materials. Techniques such as Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) could potentially be used to study self-assembled monolayers of this compound derivatives on a substrate, providing insights into their packing and surface morphology. However, there is currently no specific literature available detailing the application of advanced microscopy to the direct characterization of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution, three-dimensional images of a sample's surface. tescan-analytics.com It operates by scanning a surface with a focused beam of high-energy electrons, which interact with the atoms in the sample to generate various signals. carleton.eduazooptics.com These signals reveal information about the sample's external morphology, texture, and crystalline structure. tescan-analytics.comcarleton.edu For imaging, secondary electrons are particularly valuable as they provide detailed topographical information. carleton.edu

In the context of this compound, which may be synthesized as a crystalline powder or incorporated into polymeric materials, SEM is an invaluable tool for morphological studies. researchgate.netresearchgate.net Analysis of a solid sample of this compound would reveal key characteristics such as:

Surface Topography: The technique provides a detailed view of the surface texture, including smoothness, roughness, and the presence of any surface defects. azooptics.com

Crystal Habit: For crystalline forms of this compound, SEM can clearly image the external shape of the crystals, which is a reflection of the internal atomic arrangement.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of a sample. researchgate.net In TEM, a high-voltage electron beam is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample form an image. oup.comtandfonline.com This allows for the visualization of features at the sub-molecular and even atomic level. acs.org

While TEM is less commonly used for the routine characterization of simple small molecules like this compound in its pure form, it is indispensable for understanding how this molecule is integrated into larger systems. tandfonline.com For instance, if this compound is used as a component in a drug delivery system or a polymer nanocomposite, TEM provides critical insights. oup.comnih.govcolab.wsazonano.com

Key applications include:

Nanoparticle Characterization: If this compound is encapsulated within or attached to nanoparticles, TEM can reveal the size, shape, and morphology of these nanocarriers. azonano.commdpi.com It can also help visualize the drug's distribution within the carrier. azonano.com

Polymer Morphology: In polymer blends or composites containing this compound derivatives, TEM can be used to study the phase-separated nanostructures and the dispersion of the compound within the polymer matrix. oup.comnih.gov

Crystallinity Analysis: For polymeric materials, TEM combined with electron diffraction can provide information on the degree of crystallinity and the arrangement of crystalline lamellae. oup.comacs.org

Sample preparation for TEM is critical and typically involves slicing the material into extremely thin sections (50-100 nm) using an ultramicrotome. scribd.com Due to the high energy of the electron beam, organic materials like this compound are susceptible to radiation damage, requiring specialized low-dose imaging techniques to preserve the sample's structure. tandfonline.comacs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional topographical images of surfaces. azom.com It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. azom.com By measuring the deflection of the cantilever caused by forces between the tip and the surface, a detailed map of the surface topography can be generated. oxinst.comspectraresearch.com

AFM is exceptionally well-suited for characterizing thin films and self-assembled monolayers (SAMs), which could be formed by derivatives of this compound. icspicorp.comafmworkshop.comrsc.org For example, a silane (B1218182) derivative of this compound could be used to form a functional monolayer on a silica (B1680970) surface. rsc.org AFM could then be used to characterize this film in several ways:

Surface Topography and Roughness: AFM can generate detailed images of the film's surface, allowing for the quantification of surface roughness at the angstrom or nanometer scale. azom.comoxinst.com

Film Thickness and Uniformity: By creating a scratch in the film and scanning across it, AFM can precisely measure the film's thickness. icspicorp.com It can also assess the uniformity of the film across a large area. icspicorp.com

Nanomechanical Properties: Beyond imaging, AFM can probe local mechanical properties such as hardness and adhesion, providing insight into the film's physical characteristics. oxinst.com

A significant advantage of AFM is its versatility, as it can be operated in air or liquid, and it does not require samples to be conductive. spectraresearch.com This makes it ideal for studying organic and biological materials in their native state. mdpi.com

| Parameter | Description | Typical Application for this compound Derivatives |

| Topography | Provides a 3D map of the surface height. spectraresearch.com | Imaging the surface of a thin film to assess uniformity and identify defects. |

| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity. | Differentiating between regions of varying composition or hardness in a polymer blend containing the compound. |

| Force Spectroscopy | Measures forces between the tip and sample to determine properties like adhesion and elasticity. scribd.com | Probing the mechanical properties of a self-assembled monolayer. |

X-ray Based Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is an ideal tool for studying the chemical bonding in molecules like this compound, particularly in solid or thin-film form. rug.nl

When a sample is irradiated with X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. The binding energy of the electron can be calculated from its kinetic energy and is characteristic of the element and its specific chemical environment.

For this compound (C₁₀H₁₃NO), XPS can provide detailed information about the nitrogen and carbon atoms:

Nitrogen (N 1s): The binding energy of the N 1s core level provides direct information about the chemical state of the nitrogen atom in the pyrrolidine ring. In a neutral pyrrolidine ring, the N 1s peak is expected at a specific binding energy. If the nitrogen becomes quaternized (positively charged), this peak will shift to a higher binding energy, indicating a decrease in electron density. rug.nlrug.nl

Carbon (C 1s): The C 1s spectrum can be deconvoluted to identify carbon atoms in different environments, such as those in the pyrrolidine ring, the phenoxy group (C-O), and the aromatic ring (C-C/C-H).

Research on related pyrrolidine derivatives provides reference binding energies that are applicable for the analysis of this compound. rug.nlrsc.orgnih.gov

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Reference |

| N 1s | Pyrrolidinic Nitrogen | ~399.5 - 400.4 eV | rug.nlnih.gov |

| N 1s | Quaternary (Pyrrolidinium) Nitrogen | ~402.0 - 403.1 eV | rug.nl |

| C 1s | C-C, C-H (Aliphatic/Aromatic) | ~285.0 eV | rug.nl |

| O 1s | C-O (Ether) | ~532.5 - 533.5 eV | N/A |

Note: Binding energies can vary slightly depending on the specific molecular structure, sample charging, and instrument calibration. The C 1s peak at 285.0 eV is often used as a reference for charge correction. rug.nl

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgqa-group.com It works by irradiating a sample with high-energy X-rays, which causes atoms in the sample to emit characteristic "fluorescent" X-rays. wikipedia.org Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present. drawellanalytical.com

For a pure organic compound like this compound, which consists of carbon, hydrogen, nitrogen, and oxygen, standard XRF is of limited utility. researchgate.net This is because XRF is generally not sensitive to very light elements (lighter than magnesium). mdpi.comnih.gov

However, XRF becomes a highly relevant and powerful tool in specific contexts:

Detection of Impurities: XRF is excellent for detecting and quantifying heavier elemental impurities that may be present from the synthesis process, such as residual metal catalysts (e.g., Palladium, Ruthenium, Copper).

Analysis of Formulations: If this compound is part of a formulation that includes heavier elements (e.g., metal salts, inorganic fillers), XRF can quickly and accurately determine the concentration of these elements. nih.gov

Characterization of Complexes: When this compound or a derivative acts as a ligand in a metal complex, XRF can be used to confirm the presence and quantity of the metal. For example, studies have used XRF to determine heavy metals in solutions after their preconcentration as pyrrolidinedithiocarbamate complexes. researchgate.net

The main advantages of XRF are its speed, minimal sample preparation requirements, and non-destructive nature. qa-group.commdpi.com

Computational Chemistry Studies of 3 Phenoxypyrrolidine

Theoretical Chemistry Methods

Theoretical chemistry, through computational simulations, offers a powerful suite of tools to investigate molecules at an atomic level. These methods allow for the prediction of molecular properties, reaction pathways, and dynamic behavior, which are often difficult or impossible to obtain through experimental means alone wikipedia.org. The application of these techniques to 3-Phenoxypyrrolidine can elucidate its fundamental characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely adopted quantum mechanical method that balances computational efficiency with accuracy for predicting molecular properties arxiv.orgarxiv.org. It is particularly effective for calculating the electronic structure of molecules, including optimized geometries, charge distributions, and energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap mdpi.com. These parameters are crucial for understanding a molecule's reactivity and potential for chemical transformations mdpi.com. DFT calculations are also employed for geometry optimization, ensuring that the calculated structures represent stable minima on the potential energy surface arxiv.orggaussian.comscirp.orgsciensage.infomdpi.com. For this compound, DFT could be used to determine its most stable conformation and predict its electronic behavior .

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules over time wikipedia.orgnih.govnih.gov. These simulations track the trajectories of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and the dynamic landscape of a molecule nih.govmdpi.comnih.govmdpi.commdpi.comvolkamerlab.orgchemrxiv.orgmdpi.com. For this compound, MD simulations could reveal its various accessible conformations, how it interacts with surrounding solvent molecules, and its torsional flexibility, particularly concerning the pyrrolidine (B122466) ring . Analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can characterize the stability and movement of different parts of the molecule during the simulation mdpi.com.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the high accuracy of quantum mechanics for specific regions of a system with the efficiency of molecular mechanics for the rest mpg.deresearchgate.netarxiv.orgmdpi.comnih.gov. This approach is particularly useful for studying chemical reactions or processes occurring in large, complex environments, such as biological systems or solvated molecules mpg.demdpi.com. While direct applications of QM/MM to this compound itself are not detailed in the provided literature, this method would be applicable if studying its interaction within a larger molecular system, such as a protein active site, where a portion of the molecule requires quantum mechanical treatment nih.gov.

Ab Initio Methods

Ab initio methods, meaning "from the beginning," rely solely on fundamental quantum mechanical principles without empirical parameters wikipedia.orgmpg.de. These methods, such as Hartree-Fock or coupled-cluster methods, are known for their high accuracy but are computationally intensive, limiting their application to smaller systems or specific parts of larger ones arxiv.orgmpg.de. Ab initio calculations can provide highly accurate geometries, energies, and spectroscopic properties for molecules like this compound, serving as benchmarks for less computationally demanding methods psu.eduaps.orgarxiv.orgpurdue.edu.

Semi-Empirical Methods

Semi-empirical methods represent a simplification of quantum mechanical calculations, incorporating empirical parameters derived from experimental data to reduce computational cost wikipedia.orgmpg.deuni-muenchen.de. Methods such as AM1, PM3, and PM6 are examples that offer a faster alternative to DFT and ab initio calculations, making them suitable for studying larger molecules or performing initial screening uni-muenchen.descielo.org.mx. These methods can provide approximate heats of formation (HOF) and geometries, offering a balance between speed and accuracy for initial investigations into the properties of compounds like this compound scielo.org.mx.

Monte Carlo Methods

Monte Carlo (MC) methods utilize random sampling to solve computational problems, often employed in conformational searching and statistical thermodynamics wikipedia.orgnih.govfrontiersin.orgnih.gov. For molecular systems, MC simulations can explore a vast number of possible conformations to identify low-energy structures or to sample the conformational space according to a Boltzmann distribution nih.govnih.gov. In the context of this compound, Monte Carlo techniques could be utilized to systematically search for its most stable conformers or to explore its conformational landscape nih.gov.

Data Tables

While the provided literature offers detailed descriptions of various computational chemistry methods and their general applications, specific numerical data (e.g., optimized bond lengths, calculated energies, HOMO-LUMO gaps, RMSD values) for this compound derived from these methods were not found in the search results. Typically, such data would be presented in tables to allow for direct comparison and analysis.

For instance, a data table summarizing DFT calculations might include columns for:

Method/Functional: (e.g., B3LYP, PBE0)

Basis Set: (e.g., 6-31G(d), 6-311+G(d,p))

Property: (e.g., HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment)

Calculated Value: (e.g., eV, Debye)

Reference: (e.g., [Source Index])

Similarly, for Molecular Dynamics simulations, a table might detail:

Simulation Software: (e.g., GROMACS, AMBER)

Force Field: (e.g., AMBER, CHARMM)

Simulation Time: (e.g., ns, μs)

Key Metric: (e.g., RMSD, RMSF, Radius of Gyration)

Average Value: (e.g., Å)

Reference: (e.g., [Source Index])

Ab initio and semi-empirical methods would typically yield tables of optimized geometries (bond lengths, angles), total energies, and heats of formation, respectively. Monte Carlo methods might contribute to tables of identified low-energy conformers and their relative energies.

Compound List:

this compound

Future Directions and Research Opportunities

Novel Synthetic Methodologies

The development of novel, efficient, and sustainable synthetic routes for 3-Phenoxypyrrolidine remains a key area for future research. Current methods, while effective, often involve multiple steps or specific reagents that could be optimized for greater atom economy and reduced environmental impact. Future work may focus on:

Green Chemistry Approaches: Exploring the use of biocatalysis, flow chemistry, or milder reaction conditions to reduce waste, energy consumption, and the use of hazardous solvents. For instance, investigations into enzymatic synthesis or photocatalytic methods could offer more sustainable pathways.

Asymmetric Synthesis: Developing enantioselective synthetic strategies to access specific stereoisomers of this compound derivatives, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity and safety.

Advanced Structure-Activity Relationship Elucidation

A deeper understanding of how structural modifications to the this compound scaffold influence biological activity is essential for rational drug design. Future research will likely involve:

Systematic Analog Synthesis: Synthesizing a broader array of derivatives with diverse substituents on both the phenoxy ring and the pyrrolidine (B122466) core to map out precise structure-activity relationships (SAR). This includes exploring variations in electronic properties, steric bulk, and lipophilicity.

Chiral Synthesis and SAR: Investigating the differential biological activities of individual enantiomers and diastereomers to establish stereospecific SAR, which is critical for developing selective and potent therapeutic agents.

Data-Driven SAR Modeling: Employing advanced computational tools, such as quantitative structure-activity relationship (QSAR) and machine learning models, to predict the activity of novel analogs and guide synthetic efforts towards compounds with improved profiles.

| Derivative Type | Key Structural Modification | Potential Impact on Activity | Research Focus |

| Phenoxy Ring Substitution | Electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) | Modulates electronic distribution, lipophilicity, and receptor/enzyme binding affinity. | Exploring regioselectivity and electronic effects on target interaction. |

| Pyrrolidine Ring Substitution | Alkyl, aryl, or heteroaryl groups at C2, C4, or N-position | Alters steric interactions, conformational flexibility, and pharmacokinetic properties. | Investigating stereochemical effects and ring strain on biological activity. |

| Introduction of Chirality | Enantiomerically pure compounds | Crucial for selective interaction with chiral biological targets, improving efficacy and reducing side effects. | Developing enantioselective syntheses and evaluating stereoisomer-specific SAR. |

| Hybrid Scaffolds | Fusion with other heterocyclic or aromatic systems | Creates complex 3D structures for enhanced target binding and novel biological activities. | Designing molecules with combined pharmacophores for multi-target engagement or improved potency. |

Exploration of New Biological Targets and Therapeutic Areas

The versatility of the this compound scaffold suggests potential applications beyond currently explored areas. Future research should aim to:

Identify Novel Targets: Employing high-throughput screening and target deconvolution techniques to identify new biological targets that this compound derivatives can modulate. This could include enzymes, ion channels, or signaling pathways implicated in various diseases.

Expand Therapeutic Indications: Investigating the efficacy of these compounds in a wider range of therapeutic areas, such as oncology, infectious diseases, inflammatory disorders, and metabolic diseases, based on emerging biological insights.

Investigate Mechanisms of Action: Conducting detailed mechanistic studies to elucidate how this compound derivatives exert their biological effects at the molecular and cellular levels, which can inform further drug development.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental biology is critical for accelerating drug discovery. Future directions include:

Advanced Molecular Modeling: Utilizing molecular dynamics simulations, quantum mechanics calculations, and advanced docking studies to predict binding modes, optimize ligand-target interactions, and understand conformational preferences of this compound derivatives.

AI-Driven Drug Design: Incorporating artificial intelligence and machine learning algorithms for predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, virtual screening, and de novo drug design.

In Silico SAR and Lead Optimization: Using computational tools to systematically analyze SAR data, predict the impact of structural modifications, and guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Development of this compound-Based Probes and Tools

The development of specialized chemical probes is essential for dissecting complex biological pathways and validating drug targets. Future research could focus on:

Activity-Based Chemical Probes: Designing and synthesizing probes that covalently label active enzyme forms or target proteins, allowing for the quantitative assessment of target engagement and enzyme activity in biological systems. This could involve incorporating fluorescent tags or affinity labels.

Imaging Agents: Developing fluorescently labeled this compound derivatives for use in microscopy or in vivo imaging to visualize drug distribution, target engagement, or disease progression.

Chemical Biology Tools: Creating versatile chemical tools based on the this compound scaffold that can be used to interrogate biological processes, validate therapeutic targets, or serve as starting points for the discovery of novel therapeutics.

常见问题

Q. What are the common synthetic routes for 3-Phenoxypyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures. A nucleophilic substitution reaction between pyrrolidine derivatives and substituted phenols under alkaline conditions is a foundational approach. For example:

Pyrrolidine activation : Introduce a leaving group (e.g., halogen) at the pyrrolidine nitrogen.

Phenolic coupling : React with 3-phenoxyphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .

Purification : Use column chromatography or recrystallization to isolate the product.

- Optimization : Adjust solvent polarity, temperature, and catalyst (e.g., phase-transfer catalysts) to enhance yield. Monitor reaction progress via TLC or HPLC .

| Step | Reagents/Conditions | Key Variables |

|---|---|---|

| 1 | Halogenation (e.g., Cl⁻) | Reaction time, temperature |

| 2 | Phenol + K₂CO₃/DMF | Solvent choice, stoichiometry |

| 3 | Column chromatography | Eluent polarity |

Q. How can structural elucidation of this compound be performed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring conformation and phenoxy substitution patterns. Aromatic protons in the 6.8–7.5 ppm range indicate phenoxy groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry and bond angles .

Q. What physicochemical properties are critical for characterizing this compound?

- Methodological Answer : Key properties include:

- Solubility : Test in solvents (e.g., chloroform, methanol) using gravimetric analysis. Polar aprotic solvents often yield higher solubility due to the compound’s amphiphilic nature .

- Melting Point : Determine via differential scanning calorimetry (DSC).

- LogP (Partition Coefficient) : Use shake-flask or HPLC methods to assess hydrophobicity, which impacts bioavailability .

Q. What safety protocols are recommended for handling this compound derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data sheets (SDS) for specific derivatives (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound analogs?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Compare HPLC purity data across studies. Adjust purification methods (e.g., gradient elution vs. isocratic).

- Catalyst Efficiency : Test alternative catalysts (e.g., Pd/C for deprotection steps) or microwave-assisted synthesis to reduce side reactions .

- Replication Studies : Reproduce literature methods with controlled variables (solvent batch, humidity) to identify confounding factors.

Q. What computational approaches are suitable for studying this compound’s conformational dynamics?